2-((4-Chlorobutyl)dimethylsilyl)pyridine
Description
2-((4-Chlorobutyl)dimethylsilyl)pyridine is a pyridine derivative featuring a dimethylsilyl group substituted at the 2-position of the pyridine ring, with a 4-chlorobutyl chain attached to the silicon atom.
Properties
Molecular Formula |
C11H18ClNSi |
|---|---|
Molecular Weight |
227.80 g/mol |
IUPAC Name |
4-chlorobutyl-dimethyl-pyridin-2-ylsilane |
InChI |
InChI=1S/C11H18ClNSi/c1-14(2,10-6-4-8-12)11-7-3-5-9-13-11/h3,5,7,9H,4,6,8,10H2,1-2H3 |
InChI Key |
VAKOLZBVTZNBCZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCCCl)C1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobutyl)dimethylsilyl)pyridine typically involves the reaction of pyridine with a chlorobutyl-dimethylsilane precursor. One common method involves the use of a Grignard reagent, where 4-chlorobutylmagnesium chloride reacts with dimethylchlorosilane in the presence of pyridine. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of 2-((4-Chlorobutyl)dimethylsilyl)pyridine may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorobutyl)dimethylsilyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorobutyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrosilylation: The dimethylsilyl group can participate in hydrosilylation reactions, where it adds across double or triple bonds in the presence of a catalyst.
Common Reagents and Conditions
Nucleophiles: Hydroxide, amines, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum, rhodium for hydrosilylation reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while hydrosilylation can produce silylated alkanes or alkenes .
Scientific Research Applications
Medicinal Chemistry
2-((4-Chlorobutyl)dimethylsilyl)pyridine serves as a precursor for synthesizing biologically active compounds. Its reactivity allows for modifications that can lead to new therapeutic agents.
Case Study: Anticancer Activity
Recent studies have demonstrated the potential of pyridine derivatives in anticancer applications. For instance, analogues of this compound have shown promising results in inhibiting cell survival and growth, as well as blocking angiogenesis in vivo . The mechanism involves targeting specific cellular pathways that lead to tumor growth suppression.
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| 2-((4-Chlorobutyl)dimethylsilyl)pyridine | Cytotoxicity against cancer cells | Inhibition of cell cycle progression |
| Combretastatin-A4 | Angiogenesis inhibition | Disruption of microtubule dynamics |
| Novel Pyridine Analogue | Cell survival inhibition | Targeting specific kinases |
Materials Science
The compound's unique properties also make it suitable for various applications in materials science, particularly in the development of advanced materials.
Applications in Polymer Science
2-((4-Chlorobutyl)dimethylsilyl)pyridine can be utilized as a coupling agent or modifier in polymer synthesis. Its ability to enhance adhesion between different phases in composite materials is particularly valuable.
Table 2: Material Properties Enhanced by Pyridine Derivatives
| Property | Improvement Mechanism | Application Area |
|---|---|---|
| Adhesion Strength | Improved interfacial bonding | Coatings and adhesives |
| Thermal Stability | Increased thermal resistance | High-performance polymers |
| Mechanical Properties | Enhanced toughness and flexibility | Structural composites |
Biological Research
In biological research, 2-((4-Chlorobutyl)dimethylsilyl)pyridine is being studied for its interactions with various biological targets.
Binding Affinity Studies
Interaction studies focus on the binding affinity of this compound with proteins involved in critical cellular processes. Such investigations are crucial for understanding its potential therapeutic uses and mechanisms of action.
Table 3: Biological Targets of Pyridine Derivatives
| Target Protein | Interaction Type | Potential Application |
|---|---|---|
| CDK9 | Inhibition | Cancer therapy |
| Kinase Family | Modulation | Treatment of metabolic disorders |
| Enzymatic Pathways | Activation/Inhibition | Drug development |
Mechanism of Action
The mechanism by which 2-((4-Chlorobutyl)dimethylsilyl)pyridine exerts its effects depends on the specific application. In catalysis, for example, the pyridine moiety can coordinate to metal centers, enhancing the reactivity of the catalyst. The dimethylsilyl group can also participate in various chemical reactions, such as hydrosilylation, by providing a source of silicon atoms .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The silicon-containing derivatives (e.g., t-butyldimethylsilyl in ) exhibit lower polarity compared to chlorobenzyl or amino-substituted pyridines , which may influence solubility and reactivity.
- Synthetic Complexity : The t-butyldimethylsilyl derivative required micellar catalysis (TPGS-750-M) for efficient synthesis , whereas chlorobenzyl pyridines are synthesized via simpler alkylation . The target compound’s synthesis would likely involve similar silylation/alkylation steps.
- Thermal Stability: Chlorobenzyl pyridines (B.P. 181–183°C ) are less thermally stable than amino-substituted analogs (M.P. >260°C ), suggesting that the chlorobutyl-silyl group may lower melting/boiling points due to increased flexibility.
Physicochemical Properties
Notes:
- Amino-substituted pyridines exhibit higher melting points due to hydrogen bonding, absent in silicon- or alkyl-substituted analogs .
Biological Activity
2-((4-Chlorobutyl)dimethylsilyl)pyridine is a pyridine derivative notable for its unique structural features, including a dimethylsilyl group and a 4-chlorobutyl substituent. These characteristics enhance its lipophilicity and stability, making it a promising candidate in medicinal chemistry and materials science. This article aims to explore the biological activity of this compound, backed by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of 2-((4-Chlorobutyl)dimethylsilyl)pyridine can be represented as follows:
Key Features:
- Dimethylsilyl Group : Increases stability and alters electronic properties.
- 4-Chlorobutyl Substituent : Enhances lipophilicity, facilitating interactions with biological membranes.
The biological activity of 2-((4-Chlorobutyl)dimethylsilyl)pyridine can be attributed to its ability to interact with various biological targets. The pyridine nitrogen may participate in nucleophilic substitutions, while the chlorobutyl moiety can undergo reactions that are critical for synthesizing more complex molecules. Interaction studies suggest that the compound may exhibit binding affinity towards specific receptors or enzymes, which is essential for understanding its therapeutic potential.
Biological Activity Studies
Research has indicated that derivatives of pyridine compounds often possess significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following table summarizes some of the biological activities associated with related compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 4-Chloropyridine | Antimicrobial properties | |
| Dimethylpyridinylsilane | Used in material science; stability | |
| 1-(4-Chlorobutyl)pyridin-1-ium | Potential use in ionic liquids | |
| Pyridinylbutylic acid | Anti-inflammatory effects |
Case Studies
- Antitumor Activity : A study investigated the effects of various pyridine derivatives on human colon cancer cell lines (HCT116). Compounds similar to 2-((4-Chlorobutyl)dimethylsilyl)pyridine showed promising results in inhibiting cell proliferation, suggesting potential as anticancer agents .
- Antimicrobial Properties : Another study focused on the antimicrobial efficacy of pyridine derivatives against several bacterial strains. The presence of the chlorobutyl group was found to enhance the antimicrobial activity significantly .
- Inflammation Modulation : Research on related compounds indicated that certain pyridine derivatives could modulate inflammatory responses, highlighting their potential in treating inflammatory diseases .
Synthesis and Applications
The synthesis of 2-((4-Chlorobutyl)dimethylsilyl)pyridine typically involves multi-step reactions that allow for careful control over functional group introduction. This synthetic versatility opens avenues for further modifications to enhance biological activity or tailor properties for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
